molecular formula C16H23N5O2 B2702644 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 676157-49-6

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2702644
CAS RN: 676157-49-6
M. Wt: 317.393
InChI Key: VMWZXFVDVOPTNV-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as DMPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. DMPD belongs to the class of purine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Cyclic Depsipeptides and Derivatives

Complex organic syntheses often involve the creation of cyclic depsipeptides, which are compounds that find applications in various fields including medicinal chemistry. For example, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with α-hydroxycarboxylic acids demonstrates the construction of peptides, which can be linked to similar chemical functionalities as "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" (Obrecht & Heimgartner, 1987).

Anticancer Properties and Computational Chemistry

Computational chemistry methods have been applied to similar compounds to investigate potential anticancer properties. Studies involving Ru(II) and Os(III) complexes of related structures have shown promising results, which suggests potential applications for "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" in the development of new anticancer agents (Sayın & Üngördü, 2018).

Molecular Interactions and Drug Design

Complexation and Hydrogen Bonding

The study of intermolecular hydrogen bonds in chemical structures similar to "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" provides insights into how such compounds might interact with biological molecules. This can be crucial for drug design, where the strength and specificity of molecular interactions are key (Ośmiałowski et al., 2010).

Antimicrobial Activity

Carboxamide derivatives and other structurally related compounds have shown significant antimicrobial activity, suggesting that "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" could also have potential as a basis for developing new antimicrobial agents. Research into the antimicrobial properties of similar compounds highlights the importance of exploring a wide range of chemical derivatives for pharmaceutical applications (Deady et al., 2003).

properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-5-6-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-10(2)7-11(3)9-20/h5,10-11H,1,6-9H2,2-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWZXFVDVOPTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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